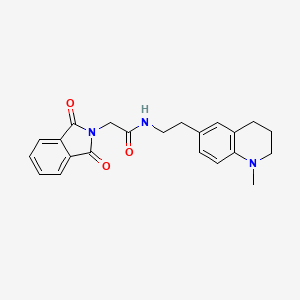
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide , identified by its CAS number 921902-54-7, belongs to a class of compounds that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is C27H32N4O3, with a molecular weight of 460.6 g/mol. The structure features a dioxoisoindoline moiety and a tetrahydroquinoline side chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921902-54-7 |
| Molecular Formula | C27H32N4O3 |
| Molecular Weight | 460.6 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The unique structural features allow it to bind selectively to specific enzymes and receptors, modulating their activity. For instance, studies suggest that compounds with similar structures can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy, by disrupting redox homeostasis in cancer cells .
Anticancer Activity
Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various human tumor cell lines. A case study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Preliminary studies have indicated that the compound may also possess antimicrobial properties. A structure-activity relationship (SAR) analysis revealed that modifications to the isoindoline structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the antitumor efficacy of isoindoline derivatives, it was found that certain modifications led to enhanced selectivity and potency against cancer cell lines such as HepG2 and MCF7. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit TrxR has been documented in various studies. One research highlighted its IC50 values compared to known inhibitors, demonstrating comparable efficacy while maintaining lower toxicity profiles .
- Antimicrobial Activity : A recent investigation into the antimicrobial effects of related compounds showed promising results against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and established a correlation between lipophilicity and antimicrobial potency .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-12-4-5-16-13-15(8-9-19(16)24)10-11-23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGQMANJJBRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














